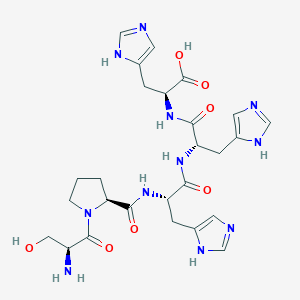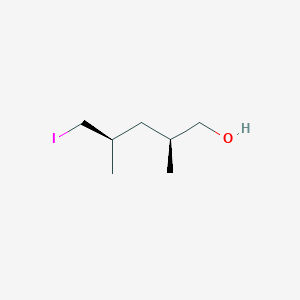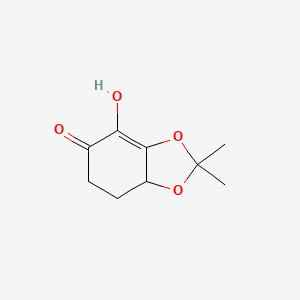
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetrapropyl-substituted cyclopentadienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves the following steps:
Formation of the Cyclopentadienyl Ring: The cyclopentadienyl ring is synthesized through a series of reactions involving the appropriate starting materials, such as cyclopentadiene and propyl halides, under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorophenyl halide reacts with the cyclopentadienyl intermediate.
Formation of the Imine Group: The final step involves the formation of the imine group through a condensation reaction between the chlorophenyl-substituted cyclopentadienyl compound and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with different functional groups replacing the chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chlorophenylthiourea
- 2-chlorostyrene
Comparison: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is unique due to its tetrapropyl-substituted cyclopentadienyl ring, which imparts distinct chemical and physical properties compared to other 2-chlorophenyl compounds
Eigenschaften
CAS-Nummer |
869668-09-7 |
|---|---|
Molekularformel |
C23H32ClN |
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C23H32ClN/c1-5-11-17-18(12-6-2)20(14-8-4)23(19(17)13-7-3)25-22-16-10-9-15-21(22)24/h9-10,15-16H,5-8,11-14H2,1-4H3 |
InChI-Schlüssel |
TUWATISFENJNKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=NC2=CC=CC=C2Cl)C(=C1CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)


![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
